molecular formula C15H11N5OS B2477683 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891099-01-7

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2477683
CAS RN: 891099-01-7
M. Wt: 309.35
InChI Key: XKAORSCBVZYBHD-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the family of pyridazine derivatives and has shown promising results in various research studies.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Five-membered heterocycles, including furan and thiophene, are crucial in drug design as they serve as structural units of bioactive molecules. These heterocycles have been shown to play a significant role in the medicinal chemistry of various bioactive compounds, including those related to antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Their importance is underscored by the assessment of bioisosteric replacement of aryl substituents with heteroaryl ones, which can significantly impact the activity of the compounds. This demonstrates the potential of 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in medicinal chemistry and its applications in the development of new therapeutic agents (Ostrowski, 2022).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, have been explored for their usefulness as versatile synthetic intermediates and their biological importance. These compounds exhibit significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, including derivatives synthesized from pyridazine, has been employed in advanced chemistry and drug development investigations, highlighting the relevance of such structures in organic synthesis and medical applications (Li et al., 2019).

G Protein-Biased Kappa Agonists and Therapeutic Potential

Recent developments in the field of G protein-biased kappa agonists have revealed their potential in reducing pain and itch with fewer side effects compared to unbiased kappa opioid agonists. The structural comparison and preclinical effects of these agonists, including variations in potency and efficacy in terms of G protein signaling and beta-arrestin recruitment, suggest a promising avenue for future studies. This highlights the potential therapeutic applications of compounds related to 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in pain management and itch relief (Mores et al., 2019).

Pyridopyridazine Derivatives: Synthesis and Biological Activity

Pyridopyridazine derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for phosphodiesterases and GABA-A receptor benzodiazepine binding site ligands. The diversity in the biological activities of pyridopyridazine derivatives underscores the potential for developing new compounds containing this scaffold for various therapeutic applications (Wojcicka and Nowicka-Zuchowska, 2018).

properties

IUPAC Name

6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAORSCBVZYBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327679
Record name 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

891099-01-7
Record name 6-(furan-2-yl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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